5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole

Lipophilicity Membrane permeability Drug-likeness

This 1,2,4-oxadiazole combines a reactive 5-chloromethyl electrophilic handle with a 3,5-bis(trifluoromethyl)styryl pharmacophore — the same moiety in Novartis HDAC4-selective patents. Unlike phenyl analogs, the CF3-styryl group elevates logP to 5.02, ensuring superior membrane partitioning for brain-penetrant probes. The chloromethyl handle enables HDAC inhibitor library synthesis via nucleophilic displacement or conversion to azidomethyl/alkynyl derivatives for CuAAC/SPAAC click chemistry and PROTAC assembly. ≥97% purity ensures minimal side reactions in multi-step syntheses. Request a quote.

Molecular Formula C13H7ClF6N2O
Molecular Weight 356.65 g/mol
CAS No. 646989-58-4
Cat. No. B1620981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole
CAS646989-58-4
Molecular FormulaC13H7ClF6N2O
Molecular Weight356.65 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC2=NOC(=N2)CCl
InChIInChI=1S/C13H7ClF6N2O/c14-6-11-21-10(22-23-11)2-1-7-3-8(12(15,16)17)5-9(4-7)13(18,19)20/h1-5H,6H2
InChIKeyZELCQHTUHQJRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole (CAS 646989-58-4): Core Identity and Procurement-Grade Characterization


The compound 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole (CAS 646989-58-4) belongs to the 1,2,4-oxadiazole class, distinguished by a chloromethyl group at position 5 and a 3,5-bis(trifluoromethyl)styryl moiety at position 3 . It is a heterocyclic building block with a molecular formula of C₁₃H₇ClF₆N₂O and a molecular weight of 356.65 g·mol⁻¹, commercially available at purities ≥97% . The measured melting point of 105.5 °C and a predicted log P of 5.02 indicate high crystallinity and pronounced lipophilicity, properties that directly govern its handling, formulation compatibility, and reactivity profile in downstream synthetic transformations .

Why Generic 1,2,4-Oxadiazole Analogs Cannot Replace 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole in Demanding Applications


Although the 1,2,4-oxadiazole core is common to many research chemicals, the simultaneous presence of the 5-chloromethyl electrophilic handle and the 3,5-bis(trifluoromethyl)styryl group creates a unique reactivity–lipophilicity combination that is absent in simpler analogs such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2) . Replacement with a non-fluorinated phenyl analog reduces the log P by approximately 2–3 units, compromising membrane partitioning in biological assays, while removal of the chloromethyl group eliminates the primary synthetic anchor for nucleophilic displacement, limiting the compound’s utility as a versatile intermediate . The quantitative evidence below demonstrates that these structural differences translate into measurable, application-critical property gaps that make generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole Versus Closest Structural Analogs


Lipophilicity (LogP) Comparison: Bis(trifluoromethyl)styryl vs. Phenyl Analog

The target compound exhibits a predicted log P of 5.02 , reflecting the strong electron-withdrawing and lipophilic character of the 3,5-bis(trifluoromethyl)styryl substituent. In contrast, the unsubstituted phenyl analog 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (CAS 1822-94-2) has a predicted log P of approximately 2.3–2.8 based on its smaller aromatic surface and absence of fluorine . This difference of >2 log P units translates to an estimated 100-fold higher octanol-water partition coefficient for the target compound, directly impacting passive membrane diffusion rates and bioavailability in cellular assays.

Lipophilicity Membrane permeability Drug-likeness

Melting Point and Crystallinity: Handling and Formulation Advantages Over Lower-Melting Analogs

The target compound has a reported melting point of 105.5 °C , placing it in the favorable range for room-temperature solid handling, gravimetric dispensing, and long-term storage without refrigeration. By comparison, the simpler analog 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole melts at approximately 65–70 °C , and many liquid or low-melting oxadiazole derivatives require cold-chain storage. The higher melting point of the target compound reduces sublimation losses during vacuum drying and improves shelf-life stability under ambient conditions.

Solid-state properties Formulation Storage stability

Reactive Handle Density: Chloromethyl as a Higher-Reactivity Electrophile Versus Hydroxymethyl or Methyl Analogs

The 5-chloromethyl group serves as a potent electrophilic center for Sₙ2 displacement with amine, thiol, and alkoxide nucleophiles, enabling rapid diversification of the oxadiazole scaffold. The chlorine atom provides a leaving-group facility (pKa of HCl ≈ −7) that is significantly higher than the hydroxyl group in the 5-hydroxymethyl analog (pKa of H₂O ≈ 15.7), translating to reaction rates that are several orders of magnitude faster under identical conditions [1]. The bromomethyl analog (if available) would offer still higher reactivity but at the cost of reduced shelf stability due to facile hydrolysis and light sensitivity, positioning the chloromethyl derivative at a practical reactivity–stability optimum [2].

Synthetic utility Nucleophilic substitution Click chemistry

Metabolic Stability Inferred from Bis(trifluoromethyl) Substitution: A Class-Level Advantage Over Mono-CF₃ and Non-Fluorinated Analogs

The presence of two trifluoromethyl groups on the styryl ring is expected to substantially reduce cytochrome P450-mediated oxidative metabolism compared to mono-CF₃ or non-fluorinated analogs. Literature data on related styryl and phenyl oxadiazole series indicates that each CF₃ group lowers intrinsic clearance (CL_int) in human liver microsomes by 2–5 fold through combined electronic withdrawal and steric shielding of the phenyl ring [1]. While direct microsomal stability data for the specific target compound are not publicly available, the class-level inference from 3,5-bis(trifluoromethyl)phenyl-bearing compounds supports a meaningful metabolic stability advantage over 4-CF₃ or unsubstituted phenyl analogs [2].

Metabolic stability Oxidative metabolism Fluorine effects

High-Confidence Application Scenarios for 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Late-Stage Diversification in Medicinal Chemistry for HDAC4 or Related Epigenetic Targets

The chloromethyl handle enables efficient nucleophilic displacement with diverse amine libraries to generate focused compound collections for histone deacetylase (HDAC) inhibition. The 3,5-bis(trifluoromethyl)styryl moiety, identified in the Novartis patent family (US9056843B2) as a key pharmacophoric element for HDAC4 selectivity, combined with the high log P of 5.02, supports the design of brain-penetrant candidates for neurodegenerative disease indications [1].

Fluorescent Probe Development Leveraging High Lipophilicity and Extended π-Conjugation

The styryl–oxadiazole conjugation pathway, augmented by the electron-withdrawing CF₃ groups, shifts absorption and emission spectra to longer wavelengths relative to non-fluorinated styryl oxadiazoles. The log P of 5.02 predicts efficient partitioning into lipid membranes and intracellular organelles, making this compound a valuable scaffold for environment-sensitive fluorescent sensors and mitochondrial probes .

Agrochemical Intermediate with Enhanced Environmental Stability

Fungicidal oxadiazole patents (e.g., WO2018/153831) highlight the importance of trifluoromethyl substitution for field persistence and target-site binding. The target compound’s melting point of 105.5 °C enables formulation as a stable wettable powder or emulsifiable concentrate, while the chloromethyl group provides a derivatization point for attaching crop-specific targeting moieties [2].

Click-Chemistry Building Block for PROTAC and Bioconjugate Synthesis

The chloromethyl group can be converted to azidomethyl or alkynyl derivatives under mild conditions, establishing the compound as a precursor for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. The high purity (≥97%) and robust solid-state stability minimize side reactions in multi-step PROTAC linker assembly, directly addressing the procurement requirements of chemical biology laboratories .

Quote Request

Request a Quote for 5-(Chloromethyl)-3-[3,5-di(trifluoromethyl)styryl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.